Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride
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Overview
Description
Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is also known by other names such as RS-2-Hydroxyphenylglycine methyl ester hydrochloride and methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride . This compound is of interest due to its unique structure, which includes both amino and hydroxy functional groups, making it versatile for various chemical reactions and applications.
Preparation Methods
The synthesis of Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride typically involves the esterification of amino acids. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and high yields. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Chemical Reactions Analysis
Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride include:
Mandelic acid: An α-hydroxy acid with similar structural features but different functional groups.
Phenylacetic acid: Lacks the amino and hydroxy groups but shares the benzeneacetic acid backbone.
2-Hydroxyphenylacetic acid: Similar structure but without the amino group
Properties
IUPAC Name |
methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYIJDPTQHVHAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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